
N-(1-エチルプロピル)-3,4-ジメチルアニリン
概要
説明
N-(1-ethylpropyl)-3,4-dimethylaniline is a chemical compound with the molecular formula C13H21N . It is also known by other names such as 3,4-dimethyl-N-pentan-3-ylaniline .
Synthesis Analysis
The synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline involves nitration chemistry for producing the herbicide pendimethalin . The starting material for the synthesis is 3,4-dimethylnitrobenzene . Several factors such as the hydrogenation catalyst, promotion acid catalyst, and reaction temperature are considered and tested during the synthesis . The Pt-Pd/C bimetal hydrogenation catalyst has been found to be more efficient in this reaction than the Pt/C catalyst .Molecular Structure Analysis
The molecular structure of N-(1-ethylpropyl)-3,4-dimethylaniline consists of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The InChIKey of the compound is ZOTRFGNOTDLOAU-UHFFFAOYSA-N .Chemical Reactions Analysis
In the production of the herbicide pendimethalin, N-(1-ethylpropyl)-3,4-dimethylaniline undergoes a dinitration reaction . During the biodegradation of pendimethalin, four metabolites are formed, including N-(1-ethylpropyl)-3,4-dicarboxy 2,6-dinitrobenzenamine-N-oxide, and N-(1-ethylpropyl)-3,4-dimethoxy-2,6-dinitrobenzenamine . The reactions involved are monohydrolysis of 2-methyl groups followed by dihydrolysis .Physical and Chemical Properties Analysis
N-(1-ethylpropyl)-3,4-dimethylaniline has a molecular weight of 191.31 g/mol . It has a computed XLogP3 value of 5, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count .科学的研究の応用
農業: 除草剤製剤
“N-(1-エチルプロピル)-3,4-ジメチルアニリン”は、綿花(Gossypium hirsutum L.)の生産に使用される除草剤であるペンジメタリンの製剤に使用されます . 除草剤の適用方法は、グリホサート耐性綿花の導入により変化し、無耕起栽培と条間耕起栽培の収益性が高まりました .
化学合成: ニトロ化
この化合物は、迅速かつ高度に発熱性のニトロ化反応に関与しています . 芳香族化合物のニトロ化は、最も古くから行われてきた工業的に重要な反応の一つです . 小型化デバイスの出現により、発熱性で選択性に対する影響を受けやすいニトロ化反応に対する従来のアプローチを再考する新たな機会が開かれました .
材料科学: 染料および顔料の製造
“N-(1-エチルプロピル)-3,4-ジメチルアニリン”は、染料や顔料に使用されるアニリン誘導体の合成に使用されます . これらのアニリン誘導体は、ニトロ化に続いて還元によって製造されます .
生命科学: 医薬品への応用
“N-(1-エチルプロピル)-3,4-ジメチルアニリン”を用いて合成されたアニリン誘導体は、製薬業界で使用されています . これらは、さまざまな薬剤や医薬品の製造に使用されています .
分析化学: クロマトグラフィー
“N-(1-エチルプロピル)-3,4-ジメチルアニリン”は、混合物の分離のためのラボ技術であるクロマトグラフィーで使用されます . 生命科学、材料科学、化学合成など、さまざまな研究分野で使用されています .
工業用途: 樹脂、繊維、エラストマーの製造
“N-(1-エチルプロピル)-3,4-ジメチルアニリン”を用いて合成されたアニリン誘導体は、樹脂、繊維、エラストマーの製造に使用されています . これらの材料は、さまざまな業界で幅広く使用されています .
作用機序
Target of Action
N-(1-ethylpropyl)-3,4-dimethylaniline, also known as 3,4-dimethyl-N-(pentan-3-yl)aniline, is a selective herbicide . The primary targets of this compound are annual grasses and many annual broad-leaved weeds . It is used to control these pests in various crops such as cereals, fruits, and vegetables .
Mode of Action
The mode of action of N-(1-ethylpropyl)-3,4-dimethylaniline involves the disruption of mitosis . This compound inhibits the synthesis of microtubules , which are essential components of the cell’s cytoskeleton and play a crucial role in cell division. By disrupting this process, N-(1-ethylpropyl)-3,4-dimethylaniline prevents the growth and proliferation of target weeds.
Biochemical Pathways
N-(1-ethylpropyl)-3,4-dimethylaniline affects the biochemical pathways related to cell division . The inhibition of microtubule synthesis disrupts the formation of the mitotic spindle, a structure that is crucial for the separation of chromosomes during cell division. This disruption leads to the cessation of cell division and ultimately results in the death of the target weeds .
Pharmacokinetics
The pharmacokinetics of N-(1-ethylpropyl)-3,4-dimethylaniline involves its absorption, distribution, metabolism, and excretion (ADME). In rats, orally administered radiolabelled N-(1-ethylpropyl)-3,4-dimethylaniline was more than 57% absorbed from the gastrointestinal tract and rapidly excreted . About 70% of the radioactivity was excreted in the faeces and about 20% in the urine within 24 hours post-treatment . After 96 hours, the residual radioactivity in the soft tissues accounted for 0.2% of the radioactive dose .
Action Environment
The action of N-(1-ethylpropyl)-3,4-dimethylaniline can be influenced by various environmental factors. For instance, the compound is known to be persistent in the environment . It also has the potential for particle-bound transport , which means it can be carried over long distances by wind or water. These properties can influence the compound’s action, efficacy, and stability in the environment. Furthermore, the compound’s action can also be affected by factors such as soil type, temperature, and rainfall.
特性
IUPAC Name |
3,4-dimethyl-N-pentan-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-5-12(6-2)14-13-8-7-10(3)11(4)9-13/h7-9,12,14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTRFGNOTDLOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=CC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4028040 | |
| Record name | N-(1-Ethylpropyl)-3,4-xylidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4028040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
56038-89-2 | |
| Record name | N-(1-Ethylpropyl)-3,4-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56038-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Ethylpropyl)-3,4-dimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056038892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(1-Ethylpropyl)-3,4-xylidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4028040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(1-ETHYLPROPYL)-3,4-DIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2PBQ2GDBJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic method described in the research for N-(1-ethylpropyl)-3,4-dimethylaniline?
A1: The research describes a novel one-step synthesis for N-(1-ethylpropyl)-3,4-dimethylaniline using 3,4-dimethylnitrobenzene as the starting material []. This method utilizes a Pt-Pd/C bimetallic catalyst and benzenesulfonic acid as a promoting acid catalyst under specific reaction conditions (temperature: 100°C, hydrogen pressure: 1.2 MPa) []. The significance lies in its improved yield (98.6%) compared to conventional methods, representing a 10% increase []. This efficiency makes it a potentially more cost-effective and sustainable approach for producing this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1360975.png)
![3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1360976.png)
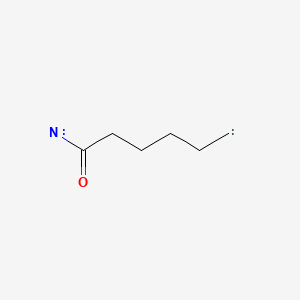
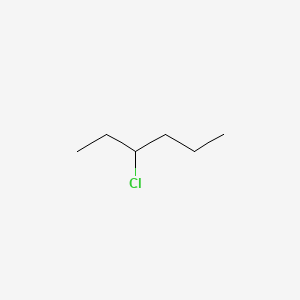
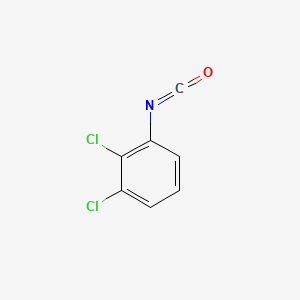

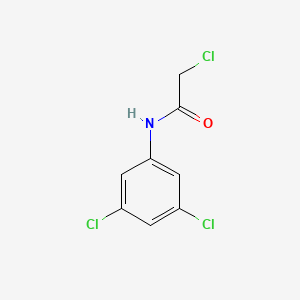

![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)
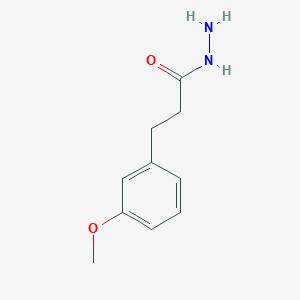
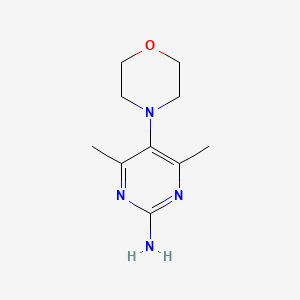

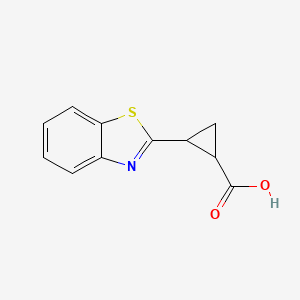
![2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1361003.png)
